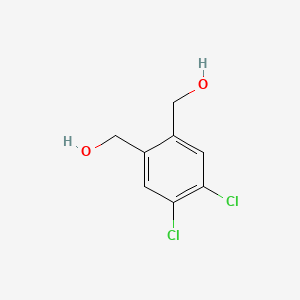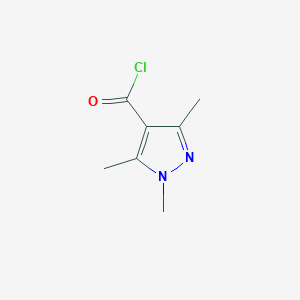
1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R7232 is a small molecule drug that acts as a cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is a protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. Inhibiting cholesteryl ester transfer protein can effectively lower low-density lipoprotein cholesterol levels and increase high-density lipoprotein cholesterol levels in human plasma, making R7232 a promising therapeutic agent for cardiovascular diseases .
准备方法
R7232 的制备涉及多种合成路线和反应条件。一种常见的方法包括合成 N-(3-氯-5-(三氟甲基)苯基)-3-((6-(4-羟基哌啶-1-基)咪唑[1,2-b]哒嗪-3-基)乙炔基)-2-甲基苯甲酰胺的药学上可接受的盐。 该过程涉及在受控条件下使用各种中间体和试剂,以获得所需的产物 . 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保最终化合物的产率和纯度高。
化学反应分析
R7232 会经历多种类型的化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。由这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化反应可能产生 R7232 的氧化衍生物,而取代反应可能导致形成各种取代类似物 .
科学研究应用
R7232 在化学、生物学、医学和工业领域具有广泛的科学研究应用。在化学领域,它被用作研究胆固醇酯转移蛋白的抑制及其对脂质代谢的影响的工具。在生物学领域,R7232 用于研究胆固醇酯转移蛋白在各种生理过程中的作用。 在医学领域,它正在被探索作为治疗高脂血症和其他心血管疾病的潜在治疗剂 . 此外,R7232 在制药行业中具有开发针对胆固醇酯转移蛋白的新药的应用。
作用机制
R7232 的作用机制涉及抑制胆固醇酯转移蛋白。胆固醇酯转移蛋白是一种与脂蛋白(包括高密度脂蛋白和低密度脂蛋白)相互作用的单链蛋白。通过抑制胆固醇酯转移蛋白,R7232 可阻止胆固醇酯和甘油三酯在脂蛋白之间的转移,从而导致低密度脂蛋白胆固醇水平降低和高密度脂蛋白胆固醇水平升高。 这种机制有利于降低心血管疾病的风险 .
相似化合物的比较
R7232 由于其特定的分子结构和结合亲和力,与其他胆固醇酯转移蛋白抑制剂相比具有独特性。类似的化合物包括其他胆固醇酯转移蛋白抑制剂,如安塞特拉匹布、伊伐他匹布和达尔塞特拉匹布。 虽然这些化合物也抑制胆固醇酯转移蛋白,但 R7232 在临床前研究中表现出独特的药代动力学特性和疗效 . R7232 的独特性在于其能够以最小的副作用有效地抑制胆固醇酯转移蛋白,使其成为进一步开发的有前景的候选药物。
属性
IUPAC Name |
1,3,5-trimethylpyrazole-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNVZQRBSDFSPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545618 |
Source


|
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98298-63-6 |
Source


|
| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

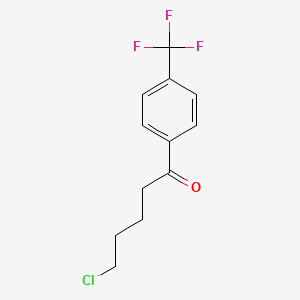
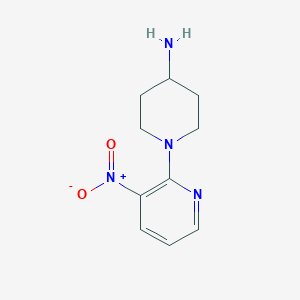
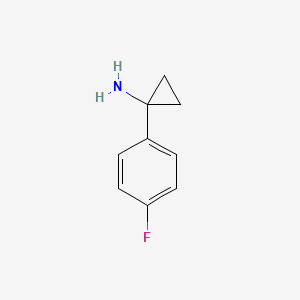
![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)
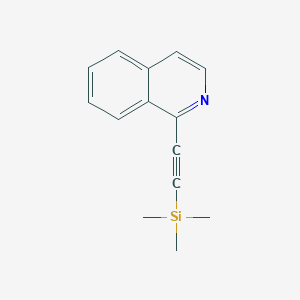


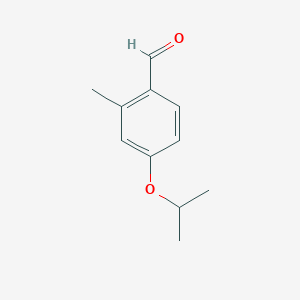
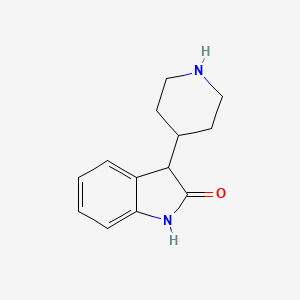

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)

